molecular formula C22H21N3O4S B2935599 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 941985-00-8

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2935599
CAS No.: 941985-00-8
M. Wt: 423.49
InChI Key: CXTXVGRHVRCSTJ-UHFFFAOYSA-N
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Description

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a thiazole core substituted with an indolin-1-yl-oxoethyl group at the 4-position and a 3,5-dimethoxybenzamide moiety at the 2-position. The 3,5-dimethoxybenzamide group is a common pharmacophore known for enhancing solubility and bioavailability due to its electron-donating methoxy substituents .

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-28-17-9-15(10-18(12-17)29-2)21(27)24-22-23-16(13-30-22)11-20(26)25-8-7-14-5-3-4-6-19(14)25/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTXVGRHVRCSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Indolin-1-yl Group : Known for its role in various biological activities, including anticancer properties.
  • Thiazole Moiety : Often associated with antimicrobial and anticancer effects.
  • 3,5-Dimethoxybenzamide : Contributes to the compound's overall activity profile.
Structural FeatureDescriptionBiological Activity
Indole DerivativeContains an indole moietyAnticancer, anti-inflammatory
Thiazole RingContains a thiazole structureAntimicrobial, anticancer
BenzamideIncludes a benzamide functional groupPotential analgesic properties

The primary mechanism of action for this compound involves the inhibition of acetylcholine esterase (AChE). AChE is crucial for terminating synaptic transmission by breaking down acetylcholine. By inhibiting this enzyme, the compound increases acetylcholine availability, which can enhance cholinergic transmission and potentially improve cognitive functions.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It has been shown to slow down or stop the growth of cancer cells.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where reducing inflammation can alleviate symptoms.

Antimicrobial Activity

Research suggests that compounds containing thiazole rings have inherent antimicrobial properties. This compound may exhibit activity against various bacterial strains.

Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies :
    • A study reported that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range.
    • Another study indicated that compounds with thiazole and indole moieties could inhibit tumor growth in xenograft models.
  • In Vivo Studies :
    • Animal models have demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Indolinone Intermediate : This is achieved through cyclization reactions.
  • Thiazole Ring Formation : Introduced via condensation reactions with thioamides.
  • Coupling with Benzamide : The final step involves coupling the indolinone-thiazole intermediate with benzoyl chloride.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight (ESI-MS) Yield (%) Melting Point (°C) Notable Properties
Target Compound Thiazole-Benzamide 4-(Indolin-1-yl-oxoethyl), 2-(3,5-dimethoxybenzamide) N/A N/A N/A Predicted enhanced solubility from methoxy groups; indolin moiety may aid binding.
Indenothiazole Derivatives (7c–7i) Indenothiazole-Benzamide Varied substituents (e.g., Cl, OCH3, OCOCH3) ~400–500 25–50 N/A Lower yields; substituents modulate lipophilicity and electronic effects.
Urea-Thiazole-Piperazine Derivatives (1f–2b) Urea-Thiazole-Piperazine Trifluoromethyl, hydroxybenzylidene hydrazinyl 638–788 70–78 188–226 High molecular weight; urea backbone may reduce membrane permeability.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole-Benzamide 5-Cl, 2,4-difluoro ~284 N/A N/A Halogen substituents increase electronegativity; inhibits PFOR enzyme.
Key Observations:
  • Core Structure: The target compound shares the thiazole-benzamide scaffold with and compounds but differs in substituents. The indenothiazole derivatives () feature a fused bicyclic system, likely altering steric and electronic profiles compared to the monocyclic thiazole in the target .
  • Substituent Effects : The 3,5-dimethoxy groups in the target compound contrast with electron-withdrawing substituents (e.g., Cl, F) in , suggesting improved solubility and distinct binding interactions .
  • Molecular Weight : Urea derivatives (–2) exhibit higher molecular weights (~600–788), which may limit bioavailability compared to the target compound’s likely lower weight .

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